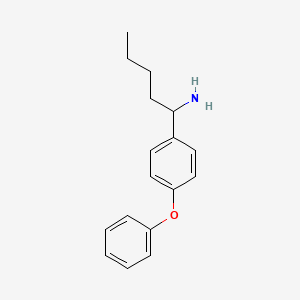
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is an organic compound with a complex structure that includes a pyridine ring and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid.
Reduction: Formation of 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in metabolic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-dimethylpropanoate: A simpler ester with similar structural features but lacking the pyridine ring.
2,2-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoic acid: The carboxylic acid analog of the compound.
Methyl 2,2-dimethyl-3-(2-hydroxy-1,2-dihydropyridin-4-yl)propanoate: The reduced form of the compound.
Uniqueness
Methyl 2,2-dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its combination of ester and pyridine functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(14)15-3)7-8-4-5-12-9(13)6-8/h4-6H,7H2,1-3H3,(H,12,13) |
Clave InChI |
JPAFUECXPYCRQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=O)NC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


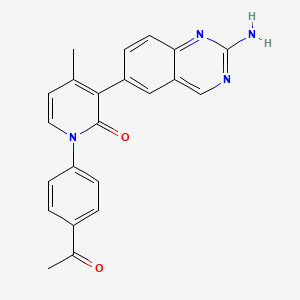
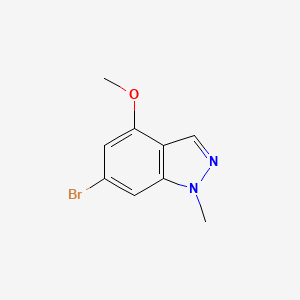
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)


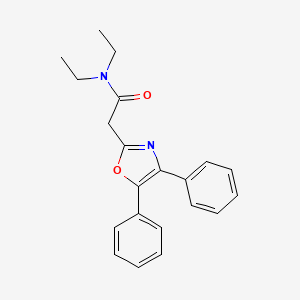
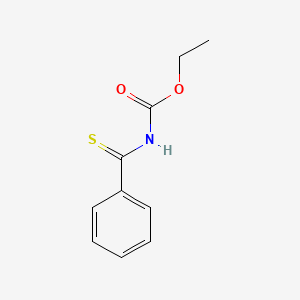
![Methyl 3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate](/img/structure/B13896220.png)
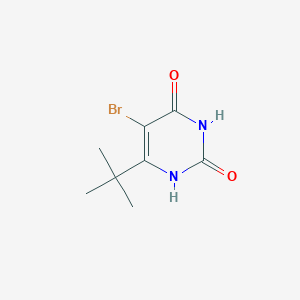

![Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13896248.png)

